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Compound of Interest

Compound Name: Spiro[5.5]undecan-2-one

Cat. No.: B155468 Get Quote

The structure of Spiro[5.5]undecan-2-one lacks any significant elements of symmetry. The

carbonyl group at C2 and the spirocyclic nature of the molecule render all carbon atoms

chemically non-equivalent. Therefore, we anticipate observing 11 distinct signals in the ¹³C

NMR spectrum. Similarly, the protons on each methylene (CH₂) group are diastereotopic,

meaning they are chemically non-equivalent and will have different chemical shifts, leading to a

complex ¹H NMR spectrum.

Caption: Molecular structure of Spiro[5.5]undecan-2-one with atom numbering.

¹³C NMR Spectral Analysis: A Predictive Comparison
The ¹³C NMR spectrum provides a direct count of the unique carbon environments in a

molecule. For Spiro[5.5]undecan-2-one, the chemical shifts are influenced by hybridization

(sp², sp³) and proximity to the electron-withdrawing carbonyl group.[3]

Key Predicted Resonances:

Carbonyl Carbon (C2): This sp²-hybridized carbon is the most deshielded due to the double

bond to oxygen and will appear significantly downfield, typically in the 190-220 ppm range.[3]

[4][5]

Spiro Carbon (C6): As a quaternary sp³ carbon, its signal is often of lower intensity. Its

chemical shift is characteristic of spiro centers and is expected in the range of 30-50 ppm.[6]

[7]
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α-Carbons (C1, C3): These methylene carbons are adjacent to the carbonyl group and are

deshielded, with expected chemical shifts around 35-50 ppm.[4]

Remaining Aliphatic Carbons (C4, C5, C7-C11): These sp³-hybridized methylene carbons

will resonate in the typical aliphatic region of 20-40 ppm. Their precise shifts are determined

by their spatial arrangement and distance from the carbonyl group.

To put this in context, consider the spectrum of simple cyclohexanone. The carbonyl carbon

appears around 210 ppm, while the α-carbons are near 42 ppm and the remaining carbons are

further upfield.[4] The introduction of the spiro-fused ring in Spiro[5.5]undecan-2-one
introduces additional signals and subtle shifts due to conformational constraints and long-range

electronic effects.

Table 1: Predicted ¹³C NMR Chemical Shift Assignments for Spiro[5.5]undecan-2-one

Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Rationale

C2 208 - 215
Carbonyl carbon, highly

deshielded.[3][4]

C6 35 - 45 Quaternary spiro-carbon.[6][7]

C1, C3 38 - 48
α-Methylene carbons, adjacent

to C=O.

C4, C5, C7-C11 20 - 38
Saturated sp³ methylene

carbons.

¹H NMR Spectral Analysis: Unraveling Complexity
The ¹H NMR spectrum of Spiro[5.5]undecan-2-one is expected to be more complex than its

¹³C spectrum due to proton-proton (spin-spin) coupling.

Key Predicted Resonances:

α-Protons (on C1, C3): These protons are the most deshielded of the aliphatic hydrogens

due to the magnetic anisotropy and electron-withdrawing nature of the adjacent carbonyl
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group.[8] They are expected to resonate in the 2.0-2.5 ppm region.[9][10] Because the

protons on each of these carbons are diastereotopic, they will have different chemical shifts

and will split each other (geminal coupling) as well as protons on adjacent carbons (vicinal

coupling), leading to complex multiplets.

Other Aliphatic Protons (on C4, C5, C7-C11): The remaining 14 protons will appear in a

heavily overlapped region, typically between 1.2 and 2.0 ppm.[4] Distinguishing these signals

without advanced 2D NMR techniques (like COSY and HSQC) is generally not feasible.

Table 2: Predicted ¹H NMR Chemical Shift Assignments for Spiro[5.5]undecan-2-one

Proton(s)
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Rationale

H1, H3 2.0 - 2.5 Complex Multiplets

Protons α to the

carbonyl group are

deshielded.[9][10]

H4, H5, H7-H11 1.2 - 2.0 Overlapping Multiplets

Standard aliphatic

protons in a complex

spin system.

Comparative Analysis with Alternative Techniques
While NMR is the definitive tool for structure elucidation, other techniques provide

complementary information:

Infrared (IR) Spectroscopy: This technique would confirm the presence of the ketone

functional group via a strong, sharp absorption band characteristic of a C=O stretch,

expected around 1715 cm⁻¹ for a saturated six-membered ring ketone.[9][11]

Mass Spectrometry (MS): Electron ionization MS would show the molecular ion peak (M⁺) at

m/z = 166, confirming the molecular weight. The fragmentation pattern, including

characteristic α-cleavage adjacent to the carbonyl group, would provide further structural

clues.[9]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

http://www.modgraph.co.uk/Downloads/Aliphatic%20ketones.pdf
https://chem.libretexts.org/Courses/Nassau_Community_College/Organic_Chemistry_I_and_II/18%3A_Ketones_and_Aldehydes/18.02%3A_Spectroscopy_of_Ketones_and_Aldehydes
https://www.orgchemboulder.com/Spectroscopy/specttutor/ex1.shtml
https://m.youtube.com/watch?v=mzI2Wrg6peI
https://www.benchchem.com/product/b155468?utm_src=pdf-body
https://chem.libretexts.org/Courses/Nassau_Community_College/Organic_Chemistry_I_and_II/18%3A_Ketones_and_Aldehydes/18.02%3A_Spectroscopy_of_Ketones_and_Aldehydes
https://www.orgchemboulder.com/Spectroscopy/specttutor/ex1.shtml
https://chem.libretexts.org/Courses/Nassau_Community_College/Organic_Chemistry_I_and_II/18%3A_Ketones_and_Aldehydes/18.02%3A_Spectroscopy_of_Ketones_and_Aldehydes
https://www.chegg.com/homework-help/questions-and-answers/interpreting-ir-h-nmr-cyclohexanone-need-help-interpreting-data-determining-stretching-sin-q76805374
https://chem.libretexts.org/Courses/Nassau_Community_College/Organic_Chemistry_I_and_II/18%3A_Ketones_and_Aldehydes/18.02%3A_Spectroscopy_of_Ketones_and_Aldehydes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compared to the analysis of a simpler analog like cyclohexanone, the spirocyclic nature of

Spiro[5.5]undecan-2-one introduces significant complexity, particularly in the crowded

aliphatic region of the ¹H NMR spectrum, underscoring the need for careful interpretation and

often, the use of 2D NMR experiments for complete assignment.

Experimental Protocol: Acquiring High-Quality NMR
Data
The following protocol outlines a self-validating system for obtaining ¹H and ¹³C NMR spectra.

The causality behind each step is explained to ensure technical accuracy and reproducibility.

1. Sample Preparation:

Step 1: Weighing. Accurately weigh 5-10 mg of Spiro[5.5]undecan-2-one for ¹H NMR (or

20-30 mg for ¹³C NMR) into a clean, dry vial. Rationale: This concentration ensures a good

signal-to-noise ratio without causing issues with sample viscosity or solubility.

Step 2: Solvent Addition. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS). Rationale: CDCl₃ is a common, relatively

inexpensive solvent that dissolves many organic compounds. The deuterium (D) is not

detected in ¹H NMR, preventing a large solvent signal. TMS serves as the internal standard,

with its signal defined as 0.00 ppm for both ¹H and ¹³C NMR.[3]

Step 3: Dissolution & Transfer. Gently swirl or vortex the vial to ensure complete dissolution.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Step 4: Filtering (Optional). If the solution is not perfectly clear, filter it through a small plug of

glass wool in the pipette to remove any particulate matter. Rationale: Suspended solids can

degrade the magnetic field homogeneity, leading to broadened spectral lines and poor

resolution.

2. NMR Spectrometer Setup & Data Acquisition:

Step 1: Instrument Insertion & Locking. Insert the NMR tube into the spectrometer. The

instrument's software will lock onto the deuterium signal of the CDCl₃. Rationale: The lock
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system continuously monitors the deuterium frequency to correct for any magnetic field drift,

ensuring the stability of the experiment over time.

Step 2: Shimming. The instrument automatically adjusts the shim coils to optimize the

homogeneity of the magnetic field across the sample. Rationale: A highly homogeneous field

is critical for obtaining sharp, well-resolved NMR signals.

Step 3: ¹H Spectrum Acquisition.

Set the spectral width to approximately 16 ppm.

Acquire 8-16 scans (transients).

Apply Fourier transformation, phase correction, and baseline correction to the resulting

Free Induction Decay (FID).

Step 4: ¹³C Spectrum Acquisition.

Use a standard proton-decoupled pulse program (e.g., zgpg30). Rationale: Proton

decoupling collapses the C-H coupling, simplifying the spectrum so that each carbon

signal appears as a singlet, which also enhances the signal-to-noise ratio via the Nuclear

Overhauser Effect (NOE).

Set the spectral width to ~240 ppm.

Acquire a larger number of scans (e.g., 128-1024 or more) due to the low natural

abundance of ¹³C and its smaller gyromagnetic ratio.[12]

Process the data similarly to the ¹H spectrum.
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Sample Preparation

Data Acquisition

Data Processing

1. Weigh Sample
(5-30 mg)

2. Dissolve in CDCl3
with TMS

3. Transfer to
NMR Tube

4. Insert & Lock

5. Shim B0 Field

6. Acquire 1H FID

7. Acquire 13C FID

8. Fourier Transform

9. Phase & Baseline
Correction

10. Integrate & Analyze

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.
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Conclusion
The ¹H and ¹³C NMR analysis of Spiro[5.5]undecan-2-one presents a valuable case study in

the structural elucidation of non-symmetric spirocyclic systems. While the ¹³C spectrum is

relatively straightforward, providing a clear count of the 11 unique carbon environments, the ¹H

spectrum is characterized by significant signal overlap in the aliphatic region. A thorough

analysis, grounded in the fundamental principles of chemical shift theory and spin-spin

coupling, allows for a confident predictive assignment. For unambiguous proton assignments,

this foundational 1D analysis should be supplemented with 2D NMR experiments. The

protocols and comparative data provided herein serve as a robust guide for researchers

working with this and structurally related molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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